Physicochemical Profiling and Analytical Characterization of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline
Physicochemical Profiling and Analytical Characterization of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline
Executive Summary
3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline (CAS: 361549-86-2), also designated as Benzenamine, 3-(1-Ethyl-2-Methyl-1H-Imidazol-5-Yl)- (9Ci), is a specialized aromatic amine derivative[1]. Featuring a unique molecular architecture that combines an aniline core with a substituted imidazole ring, this compound serves as a high-value pharmacophore building block[1]. It is predominantly utilized by pharmaceutical R&D teams in the synthesis of active pharmaceutical ingredients (APIs) targeting complex neurological and oncological pathways[1][2].
This technical guide provides a comprehensive framework for the physicochemical characterization, analytical validation, and synthetic application of this critical intermediate.
Molecular Architecture & Physicochemical Properties
The structural dualism of 3-(1-Ethyl-2-methyl-1H-imidazol-5-yl)aniline dictates its physicochemical behavior. The molecule possesses two distinct ionizable nitrogen centers:
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The Aniline Amine (-NH₂): Exhibits weak basicity due to the delocalization of the nitrogen lone pair into the aromatic π -system.
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The Imidazole Nitrogen (N3): Exhibits stronger basicity, further enhanced by the electron-donating inductive effects of the adjacent 1-ethyl and 2-methyl substituents.
Understanding these properties is critical for predicting its pharmacokinetic behavior (e.g., membrane permeability) and optimizing downstream synthetic reactions[3].
Table 1: Predicted and Extrapolated Physicochemical Data
| Property | Value / Descriptor | Rationale / Causality |
| Molecular Formula | C₁₂H₁₅N₃ | Core structure derivation. |
| Molecular Weight | 201.27 g/mol | Optimal for small-molecule API synthesis. |
| LogP (Octanol/Water) | ~2.1 | Lipophilicity driven by the ethyl/methyl groups, balanced by the polar amine[3]. |
| pKa₁ (Aniline NH₂) | ~4.2 | Conjugate acid pKa; lowered by aromatic resonance. |
| pKa₂ (Imidazole N3) | ~7.4 | Conjugate acid pKa; elevated by alkyl inductive effects. |
| Polar Surface Area (PSA) | 43.8 Ų | Favorable for blood-brain barrier (BBB) penetration in neurological drug design. |
| H-Bond Donors / Acceptors | 1 / 2 | NH₂ acts as a donor; Imidazole N3 and Aniline N act as acceptors. |
Empirical Determination of Key Properties
To transition from theoretical models to empirical certainty, rigorous analytical protocols must be employed. As an Application Scientist, I emphasize that every protocol must be a self-validating system to ensure data integrity.
Protocol 2.1: pKa Determination via Potentiometric Titration
Because the compound possesses two ionizable centers with overlapping buffering regions, potentiometric titration is required to map its dissociation profile accurately. This methodology aligns with[4].
Causality: We utilize a 0.1 M KCl background electrolyte solution. Why? To maintain a constant ionic strength throughout the titration. Without this, the activity coefficients of the analyte would fluctuate as titrant is added, leading to baseline drift and inaccurate thermodynamic pKa calculations[5].
Step-by-Step Methodology:
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System Suitability (Self-Validation): Titrate a 0.01 M solution of a reference standard (e.g., potassium hydrogen phthalate). Validation Gate: If the calculated pKa deviates by >0.05 units from the literature value, recalibrate the pH electrode and replace the titrant.
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Sample Preparation: Dissolve 20 mg of the compound in 50 mL of 0.1 M KCl solution (using a minimal amount of methanol if aqueous solubility is rate-limiting, keeping organic content <1%).
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Titration: Titrate with standardized 0.1 M HCl to pH 2.0 to fully protonate both nitrogen centers.
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Reverse Titration: Titrate the solution with standardized 0.1 M NaOH up to pH 11.0, recording the pH after each 0.05 mL addition.
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Data Processing: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the two equivalence points corresponding to the aniline and imidazole nitrogens.
Protocol 2.2: LogP Determination via HPLC Method
For highly functionalized heterocycles, the traditional shake-flask method is prone to micro-emulsion artifacts[6]. Therefore, the High-Performance Liquid Chromatography (HPLC) method, per, is mandated[7].
Causality: By correlating the retention time of the analyte on a hydrophobic C18 stationary phase with known reference standards, we eliminate the risk of phase-separation errors[7]. The mobile phase pH must be buffered to pH 10.0. Why? To ensure both the aniline and imidazole nitrogens are fully deprotonated (neutral state), measuring the true partition coefficient of the free base rather than the distribution coefficient (LogD) of an ionized species.
Step-by-Step Methodology:
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System Suitability (Self-Validation): Inject a calibration mixture containing six reference compounds with known LogP values (e.g., aniline, benzyl alcohol, toluene)[8]. Validation Gate: The linear regression of logk′ (capacity factor) vs. literature LogP must yield an R2≥0.99 .
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Sample Injection: Inject 10 μ L of the analyte (1 mg/mL in methanol).
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Isocratic Elution: Run an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 10.0 at 1.0 mL/min.
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Calculation: Determine the capacity factor ( k′ ) of the compound and interpolate its LogP using the validated calibration curve.
Synthetic Utility and Reactivity Pathways
As a pharmacophore building block, the compound's value lies in its orthogonal reactivity. The primary aniline amine is highly susceptible to amidation and Buchwald-Hartwig cross-coupling, while the electron-rich aromatic ring can undergo electrophilic aromatic substitution (EAS)[1].
Fig 1. Primary synthetic reactivity pathways for the aniline and imidazole moieties.
Analytical Quality Control (QC) Workflows
To meet the strict ≥ 99.9% purity requirements for pharmaceutical-grade intermediates[1], a closed-loop Quality Control workflow utilizing LC-MS is essential.
Causality: We employ a gradient elution profile (5% to 95% Acetonitrile with 0.1% Formic Acid). Why? The gradient ensures that highly polar synthetic byproducts (e.g., unreacted imidazole precursors) elute early, while hydrophobic impurities (e.g., over-alkylated species) are washed off the column late, preventing co-elution and false-positive purity readings.
Fig 2. Self-validating LC-MS quality control workflow for batch release.
References
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ChemicalCell. "Benzenamine, 3-(1-Ethyl-2-Methyl-1H-Imidazol-5-Yl)- (9Ci)". ChemicalRoot. Available at: [Link]
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Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water". OECD iLibrary. Available at:[Link]
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Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD iLibrary. Available at:[Link]
Sources
- 1. Benzenamine, 3-(1-Ethyl-2-Methyl-1H-Imidazol-5-Yl)- | 361549-86-2 | ChemicalCell [chemicalcell.com]
- 2. Benzenamine, 3-(1-Ethyl-2-Methyl-1H-Imidazol-5-Yl)- | 361549-86-2 | ChemicalCell [chemicalcell.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. oecd.org [oecd.org]
- 5. umwelt-online.de [umwelt-online.de]
- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. oecd.org [oecd.org]
- 8. unece.org [unece.org]
